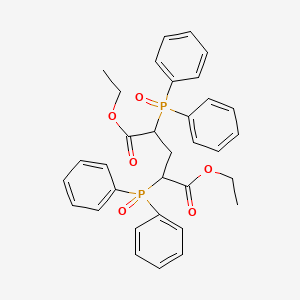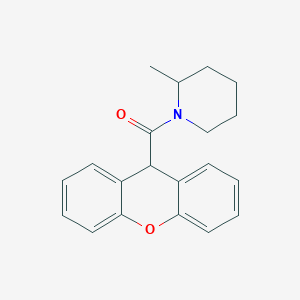![molecular formula C22H25NO3S B4895181 ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)
ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate, also known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA is a piperidine derivative that has been synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions.
作用机制
The exact mechanism of action of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is not fully understood. However, studies have suggested that ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate exerts its therapeutic effects through various pathways. For instance, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects
ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to exhibit various biochemical and physiological effects. For instance, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to reduce the levels of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to reduce the levels of reactive oxygen species (ROS), which play a crucial role in the development of various diseases, including cancer and neurodegenerative disorders.
实验室实验的优点和局限性
Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has several advantages and limitations for lab experiments. One advantage is that ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is relatively easy to synthesize using palladium-catalyzed cross-coupling reactions. Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has shown promising therapeutic applications in various scientific research studies. However, one limitation is that the exact mechanism of action of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate is not fully understood, which may limit its potential therapeutic applications.
未来方向
There are several future directions for ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate research. One direction is to further investigate the mechanism of action of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate, which may lead to the development of more effective therapeutic applications. Additionally, future research could investigate the potential use of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate in combination with other drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Furthermore, future research could investigate the potential use of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate as a diagnostic tool for the detection of various diseases.
合成方法
Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate can be synthesized through various methods, including the use of palladium-catalyzed cross-coupling reactions. In one study, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate was synthesized by reacting phenyl(phenylthio)acetic acid with ethyl 4-piperidinecarboxylate in the presence of palladium acetate and triphenylphosphine. The reaction was carried out in dimethylformamide (DMF) at 100°C for 24 hours, resulting in the formation of ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate with a yield of 80%.
科学研究应用
Ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has shown potential therapeutic applications in various scientific research studies. For instance, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to exhibit anti-inflammatory and analgesic properties. In one study, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate was administered to mice with carrageenan-induced paw edema, resulting in a significant reduction in paw edema. Additionally, ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate has been found to exhibit significant antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
属性
IUPAC Name |
ethyl 1-(2-phenyl-2-phenylsulfanylacetyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3S/c1-2-26-22(25)18-13-15-23(16-14-18)21(24)20(17-9-5-3-6-10-17)27-19-11-7-4-8-12-19/h3-12,18,20H,2,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHUJWCVMKUYCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C(C2=CC=CC=C2)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[phenyl(phenylsulfanyl)acetyl]piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]propanamide](/img/structure/B4895108.png)

![2-chloro-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4895146.png)
![6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)

![2-(1-{[5-(4-chlorophenyl)-3-isoxazolyl]carbonyl}-4-piperidinyl)-1,3-benzothiazole](/img/structure/B4895156.png)
![methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B4895164.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)
![methyl 2-(2-furoylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4895189.png)

![N~2~-(2,5-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4895208.png)
